Z-beta-Ala-osu
CAS No.: 53733-97-4
VCID: VC21540523
Molecular Formula: C15H16N2O6
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Z-beta-Ala-osu, also known as N-(tert-butoxycarbonyl)-beta-alanine N-hydroxysuccinimide ester, is a synthetic compound used extensively in peptide synthesis. It is a derivative of beta-alanine, an amino acid not naturally found in proteins. The tert-butoxycarbonyl (Z) group serves as a protecting group for the amino group of beta-alanine, while the N-hydroxysuccinimide (OSu) ester facilitates the formation of amide bonds with other amino acids or peptides . Applications in Peptide SynthesisZ-beta-Ala-osu is a valuable building block in peptide synthesis due to its ability to form amide bonds with the N-terminus of other peptides or amino acids. This property allows researchers to create peptides with specific sequences and functionalities for various research purposes. Bioconjugation ApplicationsZ-beta-Ala-osu is primarily utilized in bioconjugation applications due to its ability to react with amino groups in proteins, facilitating the formation of stable amide bonds. This property is crucial in the development of targeted therapies and diagnostic agents in biomedical research. Synthesis and MechanismThe synthesis of Z-beta-Ala-osu typically involves several steps, including the protection of beta-alanine with a tert-butoxycarbonyl group and the activation of the carboxyl group with N-hydroxysuccinimide. This compound does not have a direct mechanism of action in biological systems; its primary function is as a reagent in peptide synthesis. Comparison with Similar Compounds
Research FindingsStudies involving Z-beta-Ala-osu often focus on its interaction with proteins and other biomolecules. These interactions are critical for understanding how modifications affect protein function, stability, and activity. The compound's ability to form stable conjugates allows researchers to explore various biological pathways and mechanisms more effectively. |
|||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 53733-97-4 | |||||||||||||||
Product Name | Z-beta-Ala-osu | |||||||||||||||
Molecular Formula | C15H16N2O6 | |||||||||||||||
Molecular Weight | 320.3 g/mol | |||||||||||||||
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate | |||||||||||||||
Standard InChI | InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21) | |||||||||||||||
Standard InChIKey | XBQSLJICWKEVSC-UHFFFAOYSA-N | |||||||||||||||
SMILES | C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2 | |||||||||||||||
Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2 | |||||||||||||||
Synonyms | Z-BETA-ALA-OSU;53733-97-4;2,5-DIOXOPYRROLIDIN-1-YL3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANOATE;Z-?-Ala-OSu;SCHEMBL6420313;ZINC2561177;7862AH;AKOS025289387;AK170111;AM025244;HE009937;K-9716;Carbamicacid,[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-,phenylmethylester(9CI) | |||||||||||||||
PubChem Compound | 14655931 | |||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume